![molecular formula C9H8BrFO2 B3226366 3-(2-Bromo-3-fluorophenyl)propanoic acid CAS No. 1255209-05-2](/img/structure/B3226366.png)
3-(2-Bromo-3-fluorophenyl)propanoic acid
Overview
Description
3-(2-Bromo-3-fluorophenyl)propanoic acid is a compound with the CAS Number: 1255209-05-2 . It has a molecular weight of 247.06 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC Name for this compound is this compound . The InChI Code is 1S/C9H8BrFO2/c10-9-6(4-5-8(12)13)2-1-3-7(9)11/h1-3H,4-5H2,(H,12,13) .Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature .Mechanism of Action
The exact mechanism of action of 3-(2-Bromo-3-fluorophenyl)propanoic acid is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a key role in the inflammatory response and pain perception.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent anti-inflammatory and analgesic effects in various animal models. It has also been found to exhibit antioxidant properties, which could be beneficial in the treatment of neurodegenerative diseases. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(2-Bromo-3-fluorophenyl)propanoic acid is its ease of synthesis. It can be synthesized using relatively simple and inexpensive methods. However, one of the limitations of this compound is its low solubility in water, which could make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 3-(2-Bromo-3-fluorophenyl)propanoic acid. One area of research could be the development of more potent and selective COX inhibitors based on this compound. Another area of research could be the investigation of its potential use in the treatment of other inflammatory and neurodegenerative diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Scientific Research Applications
3-(2-Bromo-3-fluorophenyl)propanoic acid has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the development of non-steroidal anti-inflammatory drugs (NSAIDs). It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Safety and Hazards
The compound has been classified with the signal word “Warning” and has hazard statements H315, H319, and H335 . These statements indicate that the compound causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
3-(2-bromo-3-fluorophenyl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c10-9-6(4-5-8(12)13)2-1-3-7(9)11/h1-3H,4-5H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQDRRNENZOKLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Br)CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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